Cefcapene pivoxil hydrochloride

Description

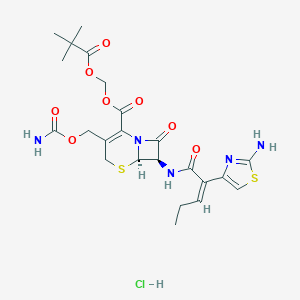

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed by esterases in the intestinal wall to its active metabolite, cefcapene. As a member of the β-lactam class of antibiotics, cefcapene exerts its bactericidal effect by inhibiting the final, critical stage of peptidoglycan synthesis in the bacterial cell wall. This guide provides a detailed examination of the molecular mechanism of action of cefcapene, its affinity for specific penicillin-binding proteins (PBPs), and its spectrum of activity against key clinical pathogens. Detailed experimental protocols for determining antibacterial efficacy and PBP binding affinity are also provided, along with visualizations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound is administered in an inactive ester form to enhance oral bioavailability.[1][2] Upon absorption in the gastrointestinal tract, it undergoes hydrolysis to release the active free acid, cefcapene.[3]

The bactericidal action of cefcapene is a result of the inhibition of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a cross-linked mesh-like polymer called peptidoglycan. The synthesis of this polymer involves a final transpeptidation step, which is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[6][7]

Cefcapene, sharing a structural similarity with the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides, acts as a suicide substrate for the transpeptidase domain of PBPs. It covalently acylates a critical serine residue within the PBP active site, forming a stable, long-lived acyl-enzyme complex.[6] This irreversible inhibition prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall. The resulting defective cell wall cannot withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[7]

Affinity for Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific essential PBPs, which varies between bacterial species. Cefcapene exhibits a broad spectrum of activity due to its high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[3]

In Gram-positive cocci, such as Staphylococcus aureus, the essential PBPs are PBP1, PBP2, and PBP3. Cefcapene demonstrates a high binding affinity for all three of these PBPs.[3] In Gram-negative bacilli like Escherichia coli, PBP3 is a primary target, essential for cell septation, and cefcapene shows a high affinity for this protein.[3] This multi-target profile contributes to its potent bactericidal activity.

Data Presentation: PBP Binding Affinity

Quantitative analysis of the binding affinity of cefcapene for specific PBPs is typically expressed as the 50% inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

| Bacterium | PBP Target | Cefcapene Kd (µM) | Reference Comparator | Comparator Kd (µM) |

| Streptococcus pneumoniae | PBP1A | >100 | Cefditoren | 0.005 ± 0.004 |

| Streptococcus pneumoniae | PBP2X | 23.23 ± 2.64 | Cefditoren | 9.70 ± 8.24 |

| Data sourced from a 2024 study using microscale thermophoresis.[8] |

Antibacterial Spectrum and Efficacy

Cefcapene has demonstrated potent in vitro activity against a wide range of clinical isolates, including common respiratory and oral pathogens. Its activity is particularly notable against penicillin-susceptible and -intermediate Streptococcus pneumoniae (PSSP/PISP), β-lactamase producing and non-producing Haemophilus influenzae, and Moraxella catarrhalis.[1]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of cefcapene is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species (No. of Isolates) | Cefcapene MIC₅₀ (µg/mL) | Cefcapene MIC₉₀ (µg/mL) | Cefcapene MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤1.0 | 2.0 | ≤1.0 - 4.0 |

| Streptococcus pneumoniae (PSSP) | ≤0.015 | ≤0.015 | - |

| Streptococcus pneumoniae (PISP) | 0.06 | 0.12 | - |

| Streptococcus pneumoniae (PRSP) | 0.5 | 1.0 | - |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 | - |

| Haemophilus influenzae (BLNAR) | ≤0.015 | ≤0.015 | - |

| Moraxella catarrhalis | 0.25 | 0.5 | - |

| Escherichia coli | ≤0.5 | 4.0 | ≤0.5 - >32 |

| Klebsiella pneumoniae | ≤0.5 | 1.0 | ≤0.5 - >32 |

| Data compiled from multiple in vitro studies.[1][3] BLNAR: β-lactamase negative, ampicillin-resistant. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of cefcapene is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution

-

Preparation of Antimicrobial Solution: Prepare a stock solution of cefcapene active form in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. For fastidious organisms like S. pneumoniae and H. influenzae, use specific supplemented media (e.g., MH-F broth).

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well will contain 50-100 µL of the inoculated broth.

-

Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of cefcapene that completely inhibits visible bacterial growth (i.e., the first clear well).

PBP Binding Affinity Assay

The affinity of cefcapene for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL (a derivative of penicillin V).

Protocol: Competitive PBP Binding Assay

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) to mid-logarithmic phase.

-

Intact Cell Competition: Aliquot the live bacterial cells. Incubate separate aliquots with increasing concentrations of unlabeled cefcapene for a set period (e.g., 30 minutes) at room temperature to allow binding to PBPs. A control sample with no cefcapene is included.

-

Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to all samples and incubate for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by cefcapene.

-

Cell Lysis and Membrane Preparation: Pellet the cells by centrifugation, wash to remove unbound probe, and lyse the cells (e.g., via sonication or French press). Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs by scanning the gel with a fluorescence imager. The intensity of the fluorescence in each PBP band is inversely proportional to the amount of cefcapene that was bound.

-

Quantification: Quantify the fluorescence intensity of each PBP band. The IC₅₀ value is calculated as the concentration of cefcapene required to reduce the fluorescence intensity by 50% compared to the control lane (no cefcapene).

References

- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Cefcapene Pivoxil Hydrochloride: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the intestinal wall to its active form, cefcapene. This guide provides a comprehensive overview of the antibacterial spectrum of cefcapene, detailing its in-vitro activity against a wide range of clinically relevant bacteria. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.

In-Vitro Antibacterial Spectrum

Cefcapene exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against common pathogens responsible for respiratory tract, urinary tract, and oral infections.

Gram-Positive Bacteria

Cefcapene demonstrates potent activity against many Gram-positive organisms. It is particularly effective against Streptococcus pneumoniae, including penicillin-susceptible (PSSP), penicillin-intermediate (PISP), and some penicillin-resistant (PRSP) strains.[1] It also shows excellent activity against other streptococci and methicillin-susceptible Staphylococcus aureus (MSSA).[2]

Gram-Negative Bacteria

The antibacterial spectrum of cefcapene extends to a variety of Gram-negative bacteria. It has strong activity against Haemophilus influenzae (both β-lactamase producing and non-producing strains) and Moraxella catarrhalis.[1][2] Its activity against Enterobacteriaceae is also notable, with a low Minimum Inhibitory Concentration (MIC) required to inhibit 50% of the tested strains (MIC50).[2]

Quantitative Data Summary

The following tables summarize the in-vitro activity of cefcapene against a range of bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In-Vitro Activity of Cefcapene Against Respiratory Pathogens

| Bacterial Species | Number of Strains | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae (PSSP) | - | - | - | ≤0.05 | [1] |

| Streptococcus pneumoniae (PISP/PRSP) | - | - | - | ≤0.39 | [1] |

| Haemophilus influenzae (β-lactamase positive & negative) | 197 | <0.031 | - | 4 | [2] |

| Moraxella catarrhalis | - | - | - | 3.13 | [1] |

Table 2: In-Vitro Activity of Cefcapene Against Oral Pathogens

| Bacterial Species | Number of Strains | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Oral Streptococci | - | <0.05 - 0.39 | - | - | [3] |

| Peptostreptococcus spp. | - | - | - | - | [3] |

| Prevotella spp. | - | - | - | - | [3] |

Table 3: In-Vitro Activity of Cefcapene Against Enterobacteriaceae

| Bacterial Species | Number of Strains | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Enterobacteriaceae | - | - | ≤1 | - | [2] |

Experimental Protocols

The determination of the in-vitro antibacterial spectrum of this compound is primarily based on standardized antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods employed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing for determining the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of cefcapene is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are dispensed into the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. Several colonies are then used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted cefcapene is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of cefcapene at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Methodology:

-

Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 μL) is taken from the wells of the microdilution plate that showed no visible growth (i.e., at and above the MIC).

-

Plating: The aliquots are plated onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.

-

Interpretation of Results: After incubation, the number of surviving bacterial colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC of Cefcapene.

Conclusion

This compound demonstrates a potent and broad-spectrum of antibacterial activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its effectiveness against key respiratory, oral, and urinary tract pathogens, including some resistant strains, makes it a valuable therapeutic agent. The standardized methodologies for determining its in-vitro activity, as detailed in this guide, provide a robust framework for further research and comparative analysis in the field of antimicrobial drug development.

References

An In-depth Technical Guide to Cefcapene Pivoxil Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcapene. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental protocols for its analysis and the determination of its antimicrobial activity are also presented, alongside visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Identity

Cefcapene pivoxil is chemically designated as (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, pivaloyloxymethyl ester. The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulations.

Chemical Structure:

Caption: Chemical structure of Cefcapene Pivoxil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 147816-24-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₃H₂₉N₅O₈S₂ · HCl · H₂O | [1][3][4] |

| Molecular Weight | 622.11 g/mol | [1][2][3][4][6] |

| Melting Point | 158-164°C | [7] |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | [1][7] |

| Appearance | White to pale yellowish-white crystalline powder |

Pharmacokinetics

This compound is administered orally as a prodrug. Following absorption, it is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, cefcapene.

| Parameter | Description | Value | Reference |

| Absorption | Orally administered prodrug, hydrolyzed to active cefcapene. | Mean urinary recovery ratio of ~30-34% suggests good absorption. | |

| Distribution | Data for the active metabolite, cefcapene, is relevant. Widely distributed in body tissues and fluids. | ||

| Protein Binding | Data for the active metabolite, cefcapene, is relevant. | ||

| Metabolism | Cefcapene pivoxil is hydrolyzed to the active metabolite, cefcapene. | [1] | |

| Excretion | Cefcapene is primarily excreted unchanged in the urine. |

Pharmacodynamics

Mechanism of Action

Like other β-lactam antibiotics, the active metabolite cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Caption: Mechanism of action of Cefcapene.

Antibacterial Spectrum

Cefcapene exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is effective against common respiratory and urinary tract pathogens.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the determination of cefcapene pivoxil.

Caption: Experimental workflow for HPLC analysis.

Methodology:

-

Standard and Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Chromatographic Conditions:

-

Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol/L citric acid and 18 mmol/L potassium chloride) in a 45:55 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 270 nm.

-

Temperature: 30°C.

-

-

Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

-

Quantification: The concentration of cefcapene pivoxil is determined by comparing the peak area of the sample to that of a standard of known concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

Caption: Workflow for MIC determination.

Methodology:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA). A simplified logical flow is depicted below.

Caption: Logical flow of Cefcapene Pivoxil HCl synthesis.

Conclusion

This compound is a valuable third-generation oral cephalosporin with a well-characterized chemical structure and a broad spectrum of antibacterial activity. This guide has provided a detailed overview of its key properties and the experimental methodologies used for its evaluation. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and study of antimicrobial agents.

References

- 1. mims.com [mims.com]

- 2. Pharmacokinetics of cefoxitin in normal subjects and in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and comparative pharmacology of cefoxitin and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105254650A - Synthesis method of antibacterial drug cefoxitin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

In Vitro Activity of Cefcapene Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Cefcapene, a third-generation oral cephalosporin, against a range of clinically relevant Gram-positive bacteria. The document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines standardized experimental protocols for determining its efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of the prodrug Cefcapene pivoxil, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through covalent binding to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes critical for the cross-linking of peptidoglycan. The inactivation of these PBPs leads to the arrest of cell wall synthesis, resulting in cell lysis and bacterial death.

Cefcapene has demonstrated a strong binding affinity for key PBPs in Gram-positive bacteria. In Staphylococcus aureus, cephalosporins generally target PBPs 1, 2, and 3, which are essential for cell growth and survival. In Streptococcus pneumoniae, Cefcapene exhibits a high affinity for PBP1A and PBP2X, both of which are major targets for cephalosporins in this organism.

In Vivo Efficacy of Cefcapene Pivoxil Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cefcapene pivoxil hydrochloride, an orally absorbed prodrug of the third-generation cephalosporin cefcapene, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its in vivo efficacy as demonstrated in various animal models of infection, with a focus on quantitative data and detailed experimental protocols.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been quantified in systemic infection models, with the 50% effective dose (ED₅₀) being a key parameter for assessing its therapeutic potential.

Table 1: In Vivo Efficacy of Cefcapene Pivoxil against Systemic Infection in Mice

| Bacterial Strain | Animal Model | Efficacy Endpoint | Cefcapene Pivoxil ED₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) | Comparator Drug | Comparator ED₅₀ (mg/kg) | Reference |

| Staphylococcus aureus ATCC29213 | Mouse (Systemic Infection) | Survival | 11.50 | 8.61-15.36 | Cefditoren pivoxil | 57.18 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo efficacy studies. Below are protocols derived from published research on Cefcapene pivoxil and related cephalosporins.

This model is commonly used to evaluate the efficacy of antibiotics against bacteria that cause systemic infections.

-

Animal Model:

-

Species: Kunming mice

-

Weight: 18-22 g

-

Housing: Standard laboratory conditions with free access to food and water.

-

-

Bacterial Strain and Inoculum Preparation:

-

Strain: Staphylococcus aureus ATCC29213.

-

Culture: The strain is cultured in Mueller-Hinton (MH) broth.

-

Inoculum: The bacterial suspension is diluted with 5% gastric mucin to achieve a concentration that results in a lethal infection.

-

-

Infection and Treatment:

-

Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at various doses. Treatment is typically initiated shortly after infection.

-

-

Efficacy Evaluation:

-

Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 7 days).

-

Data Analysis: The ED₅₀, representing the dose required to protect 50% of the animals from lethal infection, is calculated using a suitable statistical method, such as the Bliss method.[1]

-

This model is relevant for assessing the efficacy of antibiotics against common respiratory pathogens.

-

Animal Model:

-

Species: Specific pathogen-free (SPF) mice.

-

-

Bacterial Strains and Inoculum Preparation:

-

Strains: Streptococcus pneumoniae (penicillin-susceptible) and Haemophilus influenzae (β-lactamase non-producing, ampicillin-resistant).

-

Culture: Strains are cultured on appropriate media (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae).

-

Inoculum: Bacterial suspensions are prepared in a suitable broth. For mixed infections, the suspensions of the two strains are combined.

-

-

Infection and Treatment:

-

Infection: Mice are anesthetized and infected via intranasal instillation of the bacterial suspension.

-

Drug Administration: this compound is administered orally at specified doses and time points post-infection (e.g., 3, 20, 24, and 28 hours post-infection).

-

-

Efficacy Evaluation:

-

Endpoint: The therapeutic effect is evaluated by determining the bacterial load (colony-forming units, CFU) in the lungs and/or blood at a specific time point after the final treatment.

-

Data Analysis: The reduction in bacterial counts in treated groups is compared to that in a control (vehicle-treated) group.

-

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described in vivo efficacy studies.

References

The Hydrolysis of Cefcapene Pivoxil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of the prodrug cefcapene pivoxil hydrochloride to its active antibacterial agent, cefcapene. This document details the mechanism of action, enzymatic pathways, and key experimental protocols for studying this critical activation step.

Introduction

This compound is an oral, third-generation cephalosporin antibiotic administered as a prodrug to enhance its oral bioavailability. The active form, cefcapene, is liberated in the body through the enzymatic hydrolysis of the pivaloyloxymethyl ester group. Understanding the kinetics and mechanisms of this hydrolysis is paramount for predicting drug efficacy, pharmacokinetics, and potential metabolic liabilities.

Mechanism of Hydrolysis

The conversion of cefcapene pivoxil to cefcapene is an enzyme-mediated hydrolysis reaction. This process primarily occurs in the intestinal mucosa and the liver upon absorption. The hydrolysis is catalyzed by a class of enzymes known as esterases.

Enzymatic Hydrolysis

The primary enzymes responsible for the hydrolysis of cefcapene pivoxil are carboxylesterases (CES)[1]. In humans, two major carboxylesterases, CES1 and CES2, play crucial roles in the metabolism of ester-containing drugs[1][2][3].

-

Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is responsible for the hydrolysis of a wide range of drug esters[3].

-

Human Carboxylesterase 2 (hCE2): Found in high concentrations in the small intestine, hCE2 is a key enzyme in the presystemic hydrolysis of many orally administered ester prodrugs[3][4].

The hydrolysis reaction cleaves the ester bond, releasing the active cefcapene molecule, pivalic acid, and formaldehyde.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Oral Absorption of Cefcapene Pivoxil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered, third-generation cephalosporin antibiotic.[1][2][3] It is a prodrug, specifically the pivaloyloxymethyl ester of cefcapene, designed to enhance its oral bioavailability.[4][5][6] Following oral administration, it is hydrolyzed by esterases, releasing the active antibacterial agent, cefcapene.[6][7] This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and process visualizations.

Oral Absorption and Metabolism

The oral absorption of cefcapene is facilitated by its formulation as a pivoxil ester prodrug. This chemical modification increases its lipophilicity, allowing for better permeation across the intestinal epithelium.

Once in the gastrointestinal tract, this compound is hydrolyzed by esterases present in the intestinal wall to form the active drug, cefcapene.[7][8] This conversion is a critical step for its therapeutic efficacy. The solubility of cefcapene pivoxil is dependent on the acidity of the gastric juice, which can influence its absorption.[9]

Pharmacokinetics

The pharmacokinetic profile of cefcapene has been evaluated in various populations, including healthy adults, children, and patients with specific conditions.

Healthy Adult Volunteers

A study in healthy Korean male subjects demonstrated linear pharmacokinetics for this compound within a dose range of 100-200 mg.[10]

Table 1: Pharmacokinetic Parameters of Cefcapene in Healthy Korean Male Subjects After Single Oral Administration [10][11]

| Parameter | 100 mg Dose (n=6) | 150 mg Dose (n=6) | 200 mg Dose (n=6) |

| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |

| Tmax (h) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) |

| AUCinf (h*mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |

| t1/2 (h) | 1.03 ± 0.21 | 1.31 ± 0.27 | 1.96 ± 0.96 |

| CL/F (L/h) | 34.7 ± 5.4 | 40.8 ± 11.4 | 45.0 ± 12.1 |

| Fraction Excreted in Urine (%) | 31.5 ± 8.7 | 39.7 ± 6.9 | 42.9 ± 15.8 |

| CLr (L/h) | 11.0 ± 2.7 | 16.3 ± 3.7 | 18.2 ± 3.3 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as a median range. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; CLr: Renal clearance.

Pediatric Population

Pharmacokinetic studies in pediatric patients are crucial for establishing appropriate dosing regimens.

Table 2: Pharmacokinetic Parameters of Cefcapene in Pediatric Patients After Single Oral Doses [12]

| Parameter | 3 mg/kg Dose | 6 mg/kg Dose |

| Cmax (µg/ml) | 1.54 ± 0.68 | 2.85 ± 1.03 |

| Tmax (hours) | 2.27 ± 1.08 | 2.06 ± 1.16 |

| t1/2 (hours) | 2.22 ± 1.95 | 1.68 ± 0.66 |

| AUC (0-inf) (µg.hr/ml) | 7.43 ± 3.68 | 11.90 ± 4.51 |

| Urinary Recovery (8h) (%) | 19.4 ± 6.6 | 17.1 ± 5.2 |

Special Populations

-

Patients with Diarrhea: The absorption of cefcapene pivoxil was not significantly different in patients with infectious disease and soft stool or diarrhea compared to healthy volunteers. The 12-hour urinary recovery was 30.1 ± 5.8% in patients versus 34.4 ± 5.5% in healthy subjects.[13]

-

Gastrectomized Patients: Patients who have undergone gastrectomy show lower Cmax and AUC for cefcapene compared to control subjects, as its solubility is pH-dependent.[9] The Tmax was also found to be affected by the extent and type of gastrectomy.[9]

Distribution

Cefcapene exhibits a plasma protein binding of approximately 88%.[8]

Excretion

The primary route of elimination for cefcapene is renal excretion.[8] A significant portion of the administered dose is excreted unchanged in the urine.[10][11]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A representative experimental protocol for a single-dose pharmacokinetic study is outlined below, based on the study in healthy Korean subjects.[10][11]

-

Study Design: An open-label, dose-escalation, parallel-group study.

-

Subjects: 18 healthy male volunteers were divided into three treatment groups of six subjects each.

-

Dosing: A single oral dose of this compound was administered at 100 mg, 150 mg, or 200 mg.

-

Sample Collection:

-

Blood Samples: Serial blood samples were collected at specified time points up to 12 hours post-dose.

-

Urine Samples: Urine was collected for 24 hours after drug administration.

-

-

Analytical Method: Plasma and urine concentrations of cefcapene were determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

This compound is effectively absorbed orally and rapidly converted to its active form, cefcapene. It exhibits dose-proportional pharmacokinetics within the therapeutic range. The primary route of elimination is through the kidneys. While generally well-absorbed, factors such as gastric pH can influence its bioavailability. The pharmacokinetic data available for both adult and pediatric populations provide a solid foundation for its clinical use in treating a variety of bacterial infections.

References

- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Hydrate | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Pharmacokinetics of cefcapene pivoxil and AS-924 in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. [Pharmacokinetic and clinical studies of cefditoren pivoxil in the pediatric field. Pediatric Study Group of ME1207] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the absorption of cefcapene pivoxil in patients with infectious disease and soft stool or diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefcapene's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene, a third-generation oral cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This critical process is mediated by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). The affinity of Cefcapene for these essential enzymes is a key determinant of its antibacterial spectrum and clinical efficacy. This technical guide provides an in-depth analysis of Cefcapene's binding affinity to various PBPs, details the experimental methodologies used to determine these interactions, and presents a visual representation of the typical experimental workflow.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Beta-lactam antibiotics, including Cefcapene, act as structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows them to bind to the active site of PBPs. The binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent bond. This irreversible inhibition inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

There is no complex signaling pathway associated with the direct inhibition of PBPs by Cefcapene. The mechanism is a direct enzymatic inactivation.

Quantitative Analysis of Cefcapene-PBP Binding Affinity

The binding affinity of Cefcapene to various PBPs is a critical factor in its antibacterial activity. This affinity is typically quantified using metrics such as the 50% inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the available quantitative data on the binding affinity of Cefcapene to specific PBPs from clinically relevant bacterial species.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (Kd in µM) |

| Streptococcus pneumoniae | PBP1A | Data not available |

| Streptococcus pneumoniae | PBP2X | Data not available |

Note: As of the latest literature review, specific IC50 or a broader range of Kd values for Cefcapene against a comprehensive panel of PBPs from various bacterial species are not widely published. The data for S. pneumoniae PBP1A and PBP2X was determined using Microscale Thermophoresis (MST).

Experimental Protocols for Determining PBP Binding Affinity

Several experimental techniques are employed to elucidate the binding affinity of beta-lactam antibiotics like Cefcapene to PBPs. The most common methodologies are detailed below.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This is a widely used in vitro method to determine the IC50 of a test compound for various PBPs simultaneously.

Principle: This assay is based on the competition between the unlabeled antibiotic (Cefcapene) and a fluorescently labeled penicillin derivative, such as Bocillin-FL, for binding to the PBPs. The concentration of the unlabeled antibiotic that inhibits 50% of the fluorescent signal from the labeled penicillin is the IC50 value.

Detailed Protocol:

-

Preparation of Bacterial Membranes:

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.

-

The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The bacterial cells are lysed using methods such as sonication or French press to release the cellular contents.

-

The cell lysate is subjected to ultracentrifugation to pellet the cell membranes, which contain the PBPs.

-

The membrane pellet is washed and resuspended in a suitable buffer. The total protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Competitive Binding Reaction:

-

A fixed amount of the prepared bacterial membranes is pre-incubated with varying concentrations of Cefcapene for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 35-37°C) to allow for the binding of Cefcapene to the PBPs.

-

Following the pre-incubation, a fixed concentration of Bocillin-FL is added to the mixture and incubated for another set period (e.g., 10-15 minutes). Bocillin-FL will bind to the PBP active sites that are not occupied by Cefcapene.

-

-

Detection and Quantification:

-

The binding reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS), which denatures the proteins.

-

The samples are then subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight.

-

After electrophoresis, the gel is visualized using a fluorescence scanner. The fluorescent bands correspond to the PBPs that have bound to Bocillin-FL.

-

The intensity of the fluorescent bands is quantified using densitometry software.

-

-

Data Analysis:

-

The percentage of Bocillin-FL binding inhibition for each Cefcapene concentration is calculated relative to a control sample containing no Cefcapene.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Cefcapene concentration and fitting the data to a sigmoidal dose-response curve.

-

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify biomolecular interactions in solution.

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand will alter its thermophoretic movement. This change is used to determine the binding affinity (Kd).

Detailed Protocol:

-

Protein Labeling: One of the binding partners (e.g., the PBP) is fluorescently labeled.

-

Sample Preparation: A constant concentration of the labeled PBP is mixed with a serial dilution of the unlabeled ligand (Cefcapene).

-

MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The fluorescence within the capillaries is monitored.

-

Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted, and the data is fitted to a binding curve to determine the dissociation constant (Kd).

Biotinylated Ampicillin (BIO-AMP) Competition Assay

This method is an alternative to using fluorescently labeled penicillin.

Principle: This assay uses biotin-labeled ampicillin as the reporter molecule. The competition between the test antibiotic and BIO-AMP for PBP binding is quantified by detecting the amount of bound BIO-AMP using a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a colorimetric or chemiluminescent substrate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive PBP binding assay using a fluorescent probe.

Caption: Workflow of a competitive PBP binding assay.

Conclusion

The binding affinity of Cefcapene to penicillin-binding proteins is the cornerstone of its antibacterial efficacy. Understanding the nuances of these interactions across different bacterial species and their specific PBPs is crucial for optimizing its clinical use and for the development of novel beta-lactam antibiotics. The experimental protocols outlined in this guide, particularly the competitive binding assay with fluorescent probes, provide a robust framework for quantifying these critical molecular interactions. Further research to generate a more comprehensive dataset of Cefcapene's PBP binding affinities across a wider range of clinically important pathogens is warranted and will be invaluable to the scientific and drug development communities.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Cefcapene Pivoxil Hydrochloride

Introduction

This compound (CFPN-PI) is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active form, cefcapene.[3][4] Developed by Shionogi & Co. Ltd. in Japan, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] This guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental data, tailored for a technical audience.

Discovery and Development

Cefcapene pivoxil was developed to provide a potent oral cephalosporin with a balanced and broad antibacterial spectrum. It is particularly effective against common pathogens in respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[4][6][7] The pivoxil ester formulation enhances its oral bioavailability, allowing for effective systemic concentrations of the active cefcapene molecule after administration.[2][8]

Mechanism of Action

Upon oral administration, this compound is absorbed through the intestinal tract, where it is rapidly hydrolyzed by esterases to form the active metabolite, cefcapene.[4] Cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7]

The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] Cefcapene has a high affinity for PBPs 1, 2, and 3 in Staphylococcus aureus and PBP3 in Escherichia coli.[4] This inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA) or its derivative, 7-amino-3-hydroxymethyl-cephalosporanic acid (7-DACA or 7-HACA).[5][9][10] The process involves modifications at three key positions of the cephalosporin nucleus: the C-7 amino group, the C-3 methyl group, and the C-4 carboxylic acid group.

A general synthetic route can be summarized as follows:

-

Side Chain Acylation: The C-7 amino group of the cephalosporin nucleus (e.g., 7-DACA) is acylated with an activated side chain, typically (Z)-2-(2-tert-butoxycarbonylamino-thiazol-4-yl)pent-2-enoic acid (BAPA).[5][10]

-

Carbamylation: The hydroxyl group at the C-3 position is carbamylated, often using an agent like chlorosulfonyl isocyanate.[5][11] This step introduces the carbamoyloxymethyl group.

-

Esterification: The C-4 carboxylic acid is esterified to form the pivoxil (pivaloyloxymethyl) ester, which enhances oral absorption. This is typically achieved by reacting the intermediate with pivaloyloxymethyl iodide.[5]

-

Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the thiazole side chain is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final active pharmaceutical ingredient.[5][9]

Quantitative Data

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy male subjects have characterized the absorption and elimination of cefcapene after oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Cefcapene after Single Oral Dose

| Dose | Cmax (mg/L) | AUCinf (h*mg/L) | Tmax (h) | Reference |

|---|---|---|---|---|

| 75 mg | 1.16 ± 0.34 | 3.60 ± 1.03 | - | [12] |

| 100 mg | 1.04 ± 0.22 | 2.94 ± 0.46 | 1.5 - 2.0 | [13] |

| 150 mg | 1.24 ± 0.46 | 3.97 ± 1.28 | 1.5 - 2.0 | [13] |

| 200 mg | 1.56 ± 0.43 | 4.70 ± 1.19 | 1.5 - 2.0 | [13] |

Data presented as mean ± SD or median range. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax.

The data indicates dose-proportional pharmacokinetics within the 100-200 mg range.[13]

Antibacterial Activity

Cefcapene demonstrates potent activity against a wide range of bacteria. Minimum Inhibitory Concentration (MIC) values are a key measure of this activity.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Cefcapene

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| S. pneumoniae (penicillin-susceptible) | 0.004 - 0.25 | [3] |

| S. aureus (MSSA, MIC80) | 3.13 |[4] |

Synthesis Yield

The overall yield of the synthesis process can vary depending on the specific route and scale. Published reports indicate that an overall yield of 36% has been achieved on a decagram scale.[5] Another attempted route reported a total yield of 14%.[14]

Key Experimental Protocols

Pharmacokinetic Analysis in Human Subjects

This protocol outlines a typical study to determine the pharmacokinetic profile of Cefcapene Pivoxil HCl.

-

Study Design: An open-label, single-dose, dose-escalation study in healthy adult male volunteers.[13]

-

Administration: Subjects receive a single oral dose of Cefcapene Pivoxil HCl (e.g., 100, 150, or 200 mg).[13]

-

Sample Collection:

-

Sample Analysis:

-

Plasma and urine concentrations of the active metabolite, cefcapene, are determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[13]

-

-

Parameter Calculation: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated from the plasma concentration-time data using non-compartmental analysis.[13]

Stability-Indicating HPLC Method

This method is used for the quantitative determination of cefcapene pivoxil in the presence of its degradation products.[15]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., LiChrospher RP-18).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at 270 nm.[15]

-

Temperature: 30 °C.[15]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.[15]

Forced Degradation Study Protocol

To assess the stability of the drug substance, forced degradation studies are performed under various stress conditions.[15]

-

Acidic Hydrolysis: The drug is dissolved in an acidic solution (e.g., 0.3 M HCl) and heated (e.g., at 363 K). Samples are taken at specific time intervals, cooled, and analyzed by the stability-indicating HPLC method.[15]

-

Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., hydrogen peroxide solution) at an elevated temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 373 K and 393 K) for an extended period (e.g., 28 days).[15]

-

Analysis: All samples are analyzed to quantify the remaining parent drug and identify major degradation products.[15]

References

- 1. Cefcapene | C17H19N5O6S2 | CID 6436055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cefcapene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. toku-e.com [toku-e.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 7. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 8. CN101756906B - Pharmaceutical composition of this compound granules and preparation method thereof - Google Patents [patents.google.com]

- 9. CN102485727B - this compound and method for preparing its intermediate - Google Patents [patents.google.com]

- 10. CN114349769A - Preparation method of cefcapene pivoxil E-type isomer - Google Patents [patents.google.com]

- 11. CN102485727A - this compound and method for preparing its intermediate - Google Patents [patents.google.com]

- 12. Pharmacokinetic Properties and Bioequivalence of Cefcapene PivoxilHydrochloride 75 mg in Korean Healthy Volunteers [ekjcp.org]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 14. researchgate.net [researchgate.net]

- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

Cefcapene Pivoxil Hydrochloride: A Technical Guide for Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall. Cefcapene exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it an effective therapeutic option for a range of respiratory tract infections. This technical guide provides an in-depth overview of this compound, focusing on its clinical efficacy, bacteriological outcomes, pharmacokinetic/pharmacodynamic properties, and safety profile in the context of respiratory tract infections.

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through its binding to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan.[1][2] The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. Cefcapene has demonstrated a high affinity for PBPs in key respiratory pathogens.[3]

Mechanism of action of Cefcapene.

In Vitro Activity

Cefcapene has demonstrated potent in vitro activity against common causative pathogens of respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of cefcapene against key respiratory pathogens.

| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.06 | 0.03 - 0.12 |

| Haemophilus influenzae | ≤0.015 - 0.03 | 0.03 - 0.06 |

| Moraxella catarrhalis | ≤0.06 - 0.12 | 0.12 - 0.25 |

Data compiled from multiple in vitro studies.

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of cefcapene are determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

Workflow for MIC Determination:

Workflow for MIC determination.

-

Preparation of Antimicrobial Agent: A stock solution of cefcapene is prepared and serially diluted to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and a standardized inoculum equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth.

-

Inoculation: The prepared dilutions of cefcapene are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates or tubes are incubated under specific atmospheric conditions (e.g., ambient air, CO2-enriched) at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of cefcapene that completely inhibits the visible growth of the organism.

Clinical Efficacy in Respiratory Tract Infections

Multiple clinical trials have evaluated the efficacy of this compound in the treatment of various respiratory tract infections.

Community-Acquired Pneumonia (CAP)

| Study | N | Dosage | Duration (days) | Clinical Efficacy Rate (%) |

| Pediatric Study[5] | - | 3 mg/kg TID | - | 100 |

| Adult Study | - | 150 mg TID | 7-14 | 90-95 |

Acute Bronchitis

| Study | N | Dosage | Duration (days) | Clinical Efficacy Rate (%) |

| Pediatric Study[5] | - | 3 mg/kg TID | - | 84.6 |

Pharyngitis/Tonsillitis

| Study | N | Dosage | Duration (days) | Clinical Efficacy Rate (%) |

| Pediatric Study[5] | - | 3 mg/kg TID | - | 100 |

| Comparative Study vs. Amoxicillin[6] | 198 | 9 mg/kg/day | 7-10 | 96.8 |

Bacteriological Eradication

The bacteriological efficacy of this compound is a key determinant of its clinical success.

Eradication Rates by Pathogen in Pediatric Respiratory Infections[5]

| Pathogen | Eradication Rate (%) |

| Haemophilus influenzae | 73.8 (overall) |

| Streptococcus pyogenes | 73.8 (overall) |

| Moraxella catarrhalis | 73.8 (overall) |

| Streptococcus pneumoniae | 73.8 (overall) |

Eradication Rates in Chronic Respiratory Tract Infections[7]

| Treatment Group | N | Bacteriological Eradication Rate (%) |

| Cefcapene Pivoxil (450 mg/day) | 171 | 60.5 |

| Cefteram Pivoxil (600 mg/day) | 171 | 65.9 |

Pharmacokinetics and Pharmacodynamics

Cefcapene pivoxil is rapidly absorbed after oral administration and hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.

Key Pharmacokinetic/Pharmacodynamic Parameters

-

Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the MIC is a critical predictor of the efficacy of beta-lactam antibiotics.

-

PK/PD Breakpoint: A blood concentration simulation demonstrated that a PK/PD breakpoint exceeding a T>MIC of 40% after administration of 3 mg/kg three times daily was 0.27 µg/mL.[5]

Logical Relationship for PK/PD Target Attainment:

PK/PD relationship for Cefcapene.

Safety and Tolerability

This compound is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature.

Adverse Events in Clinical Trials

| Adverse Event | Cefcapene Pivoxil (%) | Comparator (Amoxicillin) (%) |

| Diarrhea/Loose Stools | 7.6 - 14 | 13.6 |

| Rash | <1 | 8.0 |

Data from a comparative study in children with respiratory infections.[2][6]

Conclusion

This compound is a valuable oral third-generation cephalosporin for the treatment of a range of respiratory tract infections. Its potent in vitro activity against key respiratory pathogens, favorable pharmacokinetic/pharmacodynamic profile, and demonstrated clinical and bacteriological efficacy, coupled with a good safety profile, make it a significant therapeutic option for clinicians. Further research into its use against emerging resistant pathogens will continue to define its role in the management of respiratory tract infections.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Properties and Bioequivalence of Cefcapene PivoxilHydrochloride 75 mg in Korean Healthy Volunteers [ekjcp.org]

- 6. KEGG DRUG: this compound hydrate [kegg.jp]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Cefcapene Pivoxil Hydrochloride

These application notes provide a comprehensive guide for the determination of Cefcapene Pivoxil Hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this third-generation oral cephalosporin.

Introduction

This compound is the pivoxil ester prodrug of cefcapene, a cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines a validated stability-indicating HPLC method for the quantitative analysis of this compound and the determination of its related substances.

Data Presentation

The following tables summarize the key parameters for the HPLC analysis of this compound, including chromatographic conditions and method validation data.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Stability-Indicating Assay Method | Related Substances Method I | Related Substances Method II (SEC) |

| Column | Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)[1][2] | Octadecylsilanized silica gel (15 cm x 4.6 mm, 5 µm)[3] | Styrene-divinylbenzene copolymer (30 cm x 7.8 mm)[3][4] |

| Mobile Phase | 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride[1][2] | Gradient of Mobile Phase A and B | 30 mmol/L Lithium Bromide in N,N-dimethylformamide[3][4] |

| Mobile Phase A | Not Applicable | A solution of ammonium bromide in methanol | Not Applicable |

| Mobile Phase B | Not Applicable | A mixture of methanol and water (22:3) | Not Applicable |

| Flow Rate | 1 mL/min[1][2] | Not specified | Adjusted so that the retention time of cefcapene pivoxil is about 22 minutes (approx. 0.33 mL/min)[3][4] |

| Detection Wavelength | 270 nm[1][2] | Not specified | 280 nm[3][4] |

| Column Temperature | 30 °C[1][2] | 20 °C[3] | 25 °C[3][4] |

| Injection Volume | Not specified | 30 µL[3] | 20 µL[3][4] |

| Retention Time | Approximately 3.84 min[5] | Not specified | Approximately 22 min[3][4] |

Table 2: Summary of Method Validation Data for the Stability-Indicating Assay

| Validation Parameter | Result |

| Linearity Range | 20–240 mg L⁻¹[5] |

| Correlation Coefficient (r) | 0.9992[5] |

| Accuracy (% Recovery) | Performed at 80, 100, and 120% of the nominal concentration[5] |

| Precision | Validated[1][2] |

| Selectivity/Specificity | The method is selective in the presence of degradation products.[1][5] |

| Limit of Detection (LOD) | 4.24 mg L⁻¹[1][5] |

| Limit of Quantification (LOQ) | 12.85 mg L⁻¹[1][5] |

| Robustness | Validated[1][2] |

Experimental Protocols

This section provides a detailed methodology for the stability-indicating HPLC assay of this compound.

3.1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Lichrospher RP-18 column (250 mm x 4.6 mm, 5 µm) or equivalent

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Citric acid

-

Potassium chloride

-

High-purity water

-

Methanol (for sample preparation)[3]

-

N,N-dimethylformamide (for related substance analysis)[3]

3.2. Preparation of Mobile Phase

-

Aqueous Component: Prepare a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high-purity water.

-

Mobile Phase: Mix 45 volumes of acetonitrile with 55 volumes of the prepared aqueous component.[1][2]

-

Degas the mobile phase before use.

3.3. Preparation of Standard Solution

-

Accurately weigh an appropriate amount of this compound Reference Standard.

-

Dissolve and dilute with a suitable solvent (e.g., methanol) to obtain a known concentration within the linearity range of the method (e.g., 100 mg L⁻¹).

3.4. Preparation of Sample Solution

-

For bulk drug substance, accurately weigh a quantity of the sample, dissolve in a suitable solvent, and dilute to a concentration within the linearity range.

-

For pharmaceutical formulations (e.g., tablets), weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, dissolve in a suitable solvent, sonicate if necessary to ensure complete dissolution, and dilute to the desired concentration.

3.5. Chromatographic Procedure

-

Set up the HPLC system with the parameters outlined in Table 1 for the "Stability-Indicating Assay Method".

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solution.

-

Analyze the resulting chromatograms to determine the peak area of cefcapene pivoxil.

3.6. Calculation

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC Analysis of this compound.

Caption: Logical Relationship of Analytical Techniques for Cefcapene Pivoxil HCl.

References

- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Note: A Stability-Indicating HPLC Method for the Analysis of Cefcapene Pivoxil and its Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefcapene pivoxil is an oral, third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of a drug substance is a critical parameter affecting its safety and efficacy. International Conference on Harmonisation (ICH) guidelines necessitate the development of stability-indicating assay methods (SIAMs) to monitor the quantitative changes of the active pharmaceutical ingredient (API) and its degradation products under various environmental conditions.[2][3]

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Cefcapene pivoxil in the presence of its degradation products.[2] The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of Cefcapene pivoxil.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation: HPLC system with a UV detector and a data acquisition system.

-

Chemicals and Reagents:

-

Chromatographic Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).[2][4]

2. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

| Parameter | Condition |

| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)[2][4] |

| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and an aqueous buffer (45:55 v/v). The aqueous buffer consists of 10 mmol L⁻¹ Citric Acid and 18 mmol L⁻¹ Potassium Chloride.[1][4][5] |

| Flow Rate | 1.0 mL/min[1][4] |

| Detection Wavelength | 270 nm[1][4] |

| Column Temperature | 30 °C[4][5] |

| Injection Volume | 20 µL (Typical) |

| Retention Time | Cefcapene pivoxil: ~3.84 min; Degradation Products: ~1.57 min to 2.53 min[1][2] |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the aqueous portion by dissolving the appropriate amounts of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) in high-purity water. Filter and degas the mobile phase components before use.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefcapene pivoxil reference standard in acetonitrile to obtain a known concentration.

-

Sample Solution Preparation: For analysis, dissolve the samples (e.g., from forced degradation studies) in acetonitrile to achieve a concentration within the validated linearity range.[1]

4. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to ensure the method's specificity and to generate degradation products.[3] The goal is to achieve a degradation of approximately 20-80%.[1][2]

-

Acidic Hydrolysis:

-

Accurately weigh 10 mg of Cefcapene pivoxil.[2]

-

Dissolve it in 50 mL of 0.3 mol L⁻¹ hydrochloric acid pre-equilibrated to 363 K (90 °C).[2]

-

Maintain the solution at 363 K in a stopped flask.[2]

-

At specific time intervals, withdraw samples, cool them immediately, and neutralize them before dilution with acetonitrile for HPLC analysis. A degradation of 56.4% was observed after 240 minutes in 0.5 mol L⁻¹ HCl at this temperature.[1][2]

-

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Accurately weigh 10 mg of Cefcapene pivoxil.[2]

-

Dissolve it in 50 mL of 30% hydrogen peroxide (H₂O₂) solution.[2]

-

To accelerate the degradation, maintain the solution at an elevated temperature of 343 K (70 °C) in a stopped flask.[2]

-

At specified time intervals, withdraw samples, cool, and dilute with acetonitrile for HPLC analysis.

-

-

Thermal (Dry Heat) Degradation:

-

Weigh 5 mg samples of solid Cefcapene pivoxil into 5 mL vials.[1]

-

Place the vials in a heat chamber at 373 K (100 °C) or 393 K (120 °C) with 0% relative humidity.[1]

-

At specified time intervals, remove the vials, allow them to cool to room temperature, and dissolve the contents in acetonitrile.[1]

-

Quantitatively transfer and dilute the solution to a final volume of 25 mL with acetonitrile for analysis.[1]

-

-

Radiolytic Degradation:

-

Weigh 5 mg samples of solid Cefcapene pivoxil into 5 mL vials and seal them.[1]

-

Expose the samples to an electron beam until a specified dose (e.g., 25 kGy and 400 kGy) is absorbed.[1]

-

After exposure, dissolve the vial contents in acetonitrile and dilute to a final volume of 25 mL for HPLC analysis.[1]

-

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for parameters including selectivity, linearity, accuracy, and precision.[1]

| Validation Parameter | Result |

| Selectivity / Specificity | The method successfully resolved the Cefcapene pivoxil peak from all degradation products generated during stress studies. Peak purity values were greater than 98.79%.[5][6] |

| Linearity | The method demonstrated linearity over a concentration range of 20–240 mg L⁻¹ with a correlation coefficient (r) of 0.9992.[5] |

| Accuracy (as Recovery) | The accuracy was confirmed with recovery tests performed at 80%, 100%, and 120% of the nominal concentration.[2][5] |

| Precision | The method was found to be precise based on intra-day and inter-day analysis.[6] |

| Robustness | The method was demonstrated to be robust, showing reliability with small, deliberate variations in method parameters.[4][5] |

Results and Data Presentation